(1R,2R)-(-)-1,2-Diaminocyclohexane

Overview

Description

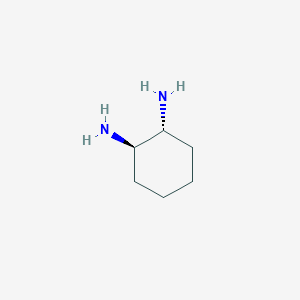

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is an important building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1R,2R)-(-) form being one of them. Its unique stereochemistry makes it valuable in asymmetric synthesis and various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-(-)-1,2-Diaminocyclohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding dinitro compound. For example, the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of trans-1,2-dinitrocyclohexane using Raney nickel as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the reduction of trans-1,2-dinitrocyclohexane under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: It can be further reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or Raney nickel is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound is used in the synthesis of anticancer agents and other therapeutic compounds.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The compound’s chiral nature allows it to induce asymmetry in the reactions it catalyzes, leading to the formation of enantiomerically pure products . The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

(1S,2S)-(+)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane, with similar chemical properties but opposite stereochemistry.

1,2-Diaminocyclohexane: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.

1,2-Diaminocyclopentane: A similar compound with a five-membered ring instead of a six-membered ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions distinguishes it from other diamines and enhances its utility in various catalytic processes .

Biological Activity

(1R,2R)-(-)-1,2-Diaminocyclohexane, commonly referred to as DACH, is a chiral diamine that has garnered significant attention in medicinal chemistry, particularly for its role as a ligand in platinum-based anticancer drugs. The compound exhibits various biological activities, primarily through its interaction with metal complexes, which have been explored extensively in cancer treatment.

- Molecular Formula : CHN

- Molecular Weight : 114.19 g/mol

- Density : 0.9 g/cm³

- Melting Point : 41-45 °C

- Boiling Point : 193.6 °C

- Flash Point : 76 °C

The biological activity of this compound primarily stems from its ability to form stable complexes with platinum(II) and platinum(IV) ions. These complexes have shown promising antitumor activity due to their ability to induce apoptosis in cancer cells through various mechanisms:

- DNA Interaction : DACH-platinum complexes can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

- Cell Cycle Arrest : These complexes can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Induction of Apoptosis : By disrupting mitochondrial function and activating caspases, DACH-platinum complexes promote programmed cell death in malignant cells.

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of DACH-based platinum complexes:

- A study demonstrated that the complex (1R,2R)-N(1)-(2-butyl)-1,2-cyclohexanediamine-N,N'platinum(II) exhibited significant antitumor effects with lower toxicity compared to traditional agents like cisplatin and oxaliplatin .

- Another investigation highlighted that isomeric forms of DACH-Pt(IV) complexes showed varying degrees of efficacy against different cancer cell lines, with the (R,R)-DACH-Pt(IV) complex being notably effective against leukemia L1210 cells .

Study 1: Pharmacokinetics of DACH-Platinum Complexes

In a comparative study involving rabbits, the pharmacokinetics of (1R,2R-diaminocyclohexane)oxalatoplatinum(II) (1-OHP) was assessed against cisplatin. The results indicated that 1-OHP had lower tissue platinum levels across several organs and exhibited a more favorable plasma decay profile compared to cisplatin. This suggests reduced nephrotoxicity and potentially better therapeutic outcomes .

Study 2: Cytotoxicity in Cancer Models

A series of experiments evaluated the cytotoxic effects of various DACH-platinum derivatives on human cancer cell lines. The results showed that compounds incorporating DACH as a ligand were generally more effective than their non-DACH counterparts, emphasizing the importance of the chiral center in enhancing biological activity .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing enantiopure (1R,2R)-(-)-1,2-diaminocyclohexane?

Enantiopure synthesis typically involves resolution of racemic mixtures using chiral resolving agents like L-tartaric acid, which forms diastereomeric salts. The (1R,2R) enantiomer is isolated via fractional crystallization . Key parameters include pH control, solvent polarity (e.g., water/methanol mixtures), and temperature gradients during crystallization to optimize yield and enantiomeric excess (ee >99%) .

Q. How can researchers verify enantiomeric purity and structural integrity?

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Retention time differences confirm ee .

- Polarimetry : Measure specific rotation ([α]D = -24.5° at 26.5°C in 1N HCl), ensuring consistency with literature values .

- NMR : Analyze coupling constants (e.g., trans-diaxial protons in cyclohexane ring) and compare with simulated spectra .

Q. What safety protocols are essential for handling this compound?

- Storage : Store at 2–8°C in airtight containers to prevent oxidation or moisture absorption .

- Hazard Mitigation : Use PPE (gloves, goggles) due to its corrosivity (GHS Hazard Category: Causes severe skin burns) .

- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid amine-related toxicity .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

The rigid cyclohexane backbone and vicinal diamine groups enable chelation to transition metals (e.g., Pd, Ti), creating chiral environments. For example:

- Palladium-Catalyzed Buchwald-Hartwig Amination : The ligand’s C₂-symmetric geometry directs substrate approach, achieving kinetic resolution (up to 90% ee) .

- Titanium Complexes : Used in asymmetric alkylation of aldehydes, where steric effects from substituents on nitrogen (e.g., phosphoramide derivatives) amplify selectivity .

Q. What strategies resolve solubility challenges in polar reaction media?

- Salt Formation : React with L-tartaric acid to form water-soluble salts (e.g., (1R,2R)-diaminocyclohexane L-tartrate) for use in aqueous or methanol/water systems .

- Co-solvent Systems : Use binary solvents (e.g., methanol + water) to enhance solubility. Data show solubility increases with methanol fraction (e.g., 0.4–0.6 mol fraction at 298 K) .

Q. How can this compound be utilized in supramolecular self-assembly?

Derivatives like dilauroyl amides form thermoreversible gels in organic solvents (hexane, DMSO) via H-bonding and van der Waals interactions. The trans-1,2-diamine configuration promotes linear aggregation, enabling nanoscale fibril formation .

Q. Methodological Insights

Optimizing Schiff base synthesis with this compound

- Reaction Conditions : React with aldehydes (e.g., salicylaldehyde) in ethanol under reflux (2–4 hr). Use stoichiometric ratios (1:2 diamine:aldehyde) to avoid mono-substitution byproducts .

- Characterization : Confirm imine formation via FT-IR (C=N stretch at ~1620 cm⁻¹) and ¹H NMR (disappearance of NH₂ signals) .

Analyzing thermodynamic properties in solvent systems

- Solubility Modeling : Use the Apelblat equation to correlate solubility with temperature. For methanol/water mixtures, ΔsolH ranges from +15 to +25 kJ/mol, indicating endothermic dissolution .

- Activity Coefficients : Calculate via NRTL model to predict phase behavior in crystallization processes .

Q. Contradictions and Resolutions

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.